1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid involves complex chemical reactions, including the use of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate obtained from 5-bromoindole as raw material, confirmed through various spectroscopic methods (Li-xue Ma et al., 2023). Another method described involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via a mixed anhydride method for synthesizing tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate (S. Naveen et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid has been elucidated using X-ray single crystal diffraction, revealing insights into their physicochemical properties through DFT-optimized structures (Li-xue Ma et al., 2023). These analyses highlight the compound's electrostatic potential and frontier molecular orbitals, underscoring its significance in pharmaceutical applications.
Chemical Reactions and Properties
Research on derivatives of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid includes the development of novel tert-butoxycarbonylation reagents for acidic proton-containing substrates, facilitating chemoselective reactions under mild conditions (Yukako Saito et al., 2006).
Physical Properties Analysis
The physical properties, such as crystalline structure and molecular conformation, of related compounds have been thoroughly investigated, demonstrating the compound's stability and conformational behavior in solid state. These properties are crucial for understanding the compound's behavior in various chemical reactions and its application in synthesis (Li-xue Ma et al., 2023).
Chemical Properties Analysis
The chemical properties of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid derivatives are characterized by their reactivity in various chemical reactions. This includes their use as intermediates in the synthesis of complex molecules and their role in facilitating tert-butoxycarbonylation reactions, indicating their versatility and utility in organic synthesis (Yukako Saito et al., 2006).
Scientific Research Applications
Novel Tert-butoxycarbonylation Reagents and Chemoselectivity
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid plays a crucial role in synthetic chemistry, particularly as a novel tert-butoxycarbonylation reagent. For instance, the compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) demonstrates efficacy as a tert-butoxycarbonylation agent for a variety of substrates, including phenols, aromatic and aliphatic amines, and aromatic carboxylic acids, without necessitating a base. This reagent enables high-yield, chemoselective reactions under mild conditions, marking a significant advancement in the tert-butoxycarbonylation methodology (Saito, Ouchi, & Takahata, 2006; Ouchi, Saito, Yamamoto, & Takahata, 2002).
Asymmetric Synthesis Applications
The compound also finds application in the asymmetric synthesis of significant derivatives. For example, the asymmetric syntheses of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, utilizing (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid, have been developed starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, showcasing the compound's versatility in synthesizing enantiomerically pure derivatives (Xue, He, Roderick, Corbett, & Decicco, 2002).
Deprotection Strategies
Significant research has also focused on the deprotection of the tert-butoxycarbonyl (Boc) group, an essential step in the synthesis of amines and amino acids. A novel method involving silica gel in refluxing toluene for the deprotection of N-Boc groups has been reported, providing a simple and efficient alternative to traditional deprotection methods. This approach allows for the high-yield deprotection of N-Boc protected indoline and benzylamine, underscoring the method's efficiency and broad applicability (Min, 2007).
Safety And Hazards
Future Directions
The future directions for this compound involve its potential use in peptide synthesis. The use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) in peptide synthesis could be expanded, and these could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONNUMLEACJFME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid |
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